molecular formula C17H23N3O2S2 B6435805 N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549022-81-1

N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435805
CAS No.: 2549022-81-1
M. Wt: 365.5 g/mol
InChI Key: GTFFPXILVXMJLO-UHFFFAOYSA-N
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Description

N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.12316933 g/mol and the complexity rating of the compound is 569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-13(10-20)8-19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFFPXILVXMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CC(C3)CN(C)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the formation of the azetidine ring followed by the introduction of the benzothiazole moiety. The general synthetic route can be summarized as follows:

  • Formation of Azetidine : The azetidine ring is synthesized from appropriate precursors through cyclization reactions.
  • Benzothiazole Integration : The 4,5-dimethyl-1,3-benzothiazole unit is introduced via nucleophilic substitution or coupling reactions.
  • Final Modifications : Sulfonamide functionality is added to enhance solubility and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. For instance:

  • Cell Proliferation Inhibition : Compounds in this class have been shown to inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated significant reductions in cell viability at micromolar concentrations .
  • Mechanisms of Action : The active compounds often induce apoptosis and cell cycle arrest. Flow cytometry analyses revealed that these compounds can lead to increased apoptotic cell populations while inhibiting key survival pathways like AKT and ERK signaling in cancer cells .

Anti-inflammatory Effects

In addition to their anticancer properties, benzothiazole derivatives exhibit anti-inflammatory activity:

  • Cytokine Modulation : Studies have shown that these compounds can significantly decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This suggests a dual mechanism where they not only target cancer cells but also modulate inflammatory responses that may facilitate tumor progression .

Case Studies

StudyCompoundFindings
Kamal et al. (2010)Benzothiazole DerivativeDemonstrated potent anticancer activity against multiple human cancer cell lines with significant apoptosis induction.
Lee et al. (2011)Benzothiazole CompoundReported anti-inflammatory effects through inhibition of cytokine release in macrophages.
Noolvi et al. (2012)7-Chloro-N-(2,6-dichlorophenyl)benzothiazoleShowed promising results in inhibiting non-small cell lung cancer cell lines with a focus on cell cycle regulation.

Research Findings

The biological evaluation of this compound has revealed several promising findings:

  • In Vitro Efficacy : Significant inhibition of cancer cell proliferation was observed at concentrations ranging from 1 to 4 μM.
  • Apoptosis Induction : Flow cytometry results indicated that treated cells exhibited increased Annexin V positivity, confirming apoptotic activity.
  • Cytokine Inhibition : ELISA assays demonstrated a marked reduction in pro-inflammatory cytokines post-treatment.

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